4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid
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Overview
Description
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid involves several steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at room temperature, followed by the addition of benzoic acid. The final product is obtained after purification and characterization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence . In cancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid can be compared with other pyrimidine derivatives such as:
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound is used in the preparation of antileukemia agents and has shown potential in the treatment of chronic myelogenous leukemia.
3,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide: Another pyrimidine derivative with similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
645401-62-3 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[[4-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-7-15(11-18(17)27-2)16-9-10-21-20(23-16)22-12-13-3-5-14(6-4-13)19(24)25/h3-11H,12H2,1-2H3,(H,24,25)(H,21,22,23) |
InChI Key |
OVWPGZOZZVKWNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
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